molecular formula C13H20N2O2S B5229426 N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide

N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide

Cat. No. B5229426
M. Wt: 268.38 g/mol
InChI Key: UJUVXWALJUDWDH-UHFFFAOYSA-N
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Description

N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide, also known as NPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide has been found to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.

Mechanism of Action

The exact mechanism of action of N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival. N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide has also been shown to interact with the dopamine and serotonin systems, which are involved in mood regulation.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide has been found to reduce the activity of the inflammatory cytokine TNF-alpha, suggesting its potential use in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. Additionally, N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for further research on N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a type of chronic pain that is difficult to treat with current medications. Additionally, further research is needed to fully understand the mechanism of action of N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide and its interactions with other neurotransmitter systems. Finally, the development of more water-soluble analogs of N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide may improve its pharmacokinetic properties and increase its therapeutic potential.
Conclusion:
In conclusion, N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide may lead to the development of new treatments for pain, inflammation, anxiety, and depression.

Synthesis Methods

The synthesis of N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide involves the reaction between 1-phenylmethanesulfonyl chloride and 1-methyl-4-piperidone. The reaction takes place in the presence of a base such as triethylamine, resulting in the formation of N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide as a white crystalline powder. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-15-9-7-13(8-10-15)14-18(16,17)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUVXWALJUDWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylpiperidin-4-yl)-1-phenylmethanesulfonamide

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